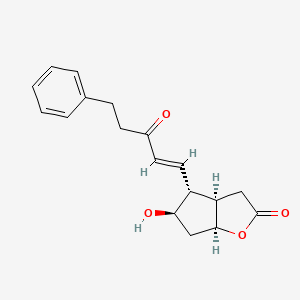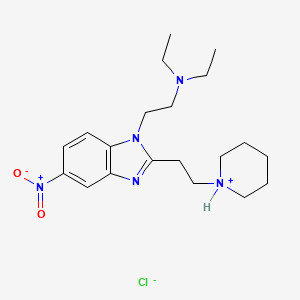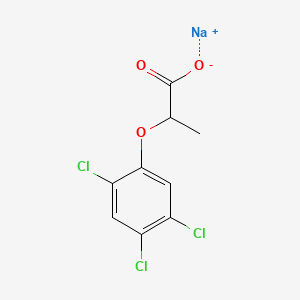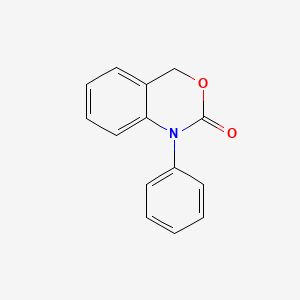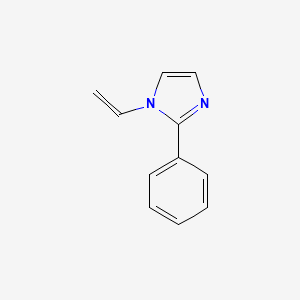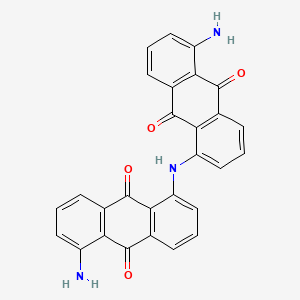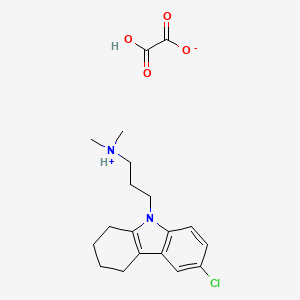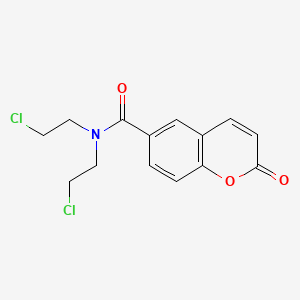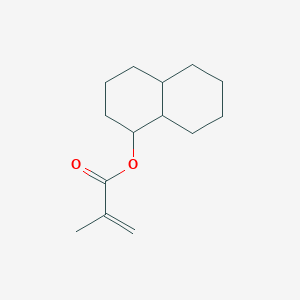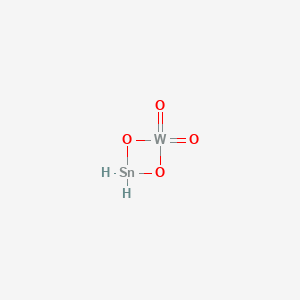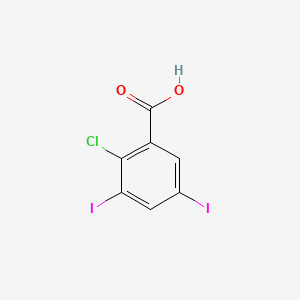
2-Chloro-3,5-diiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H3ClI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom
Méthodes De Préparation
The synthesis of 2-Chloro-3,5-diiodobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid as the starting material. The process involves iodination reactions using iodine and ammonium persulfate in the presence of acetic acid and sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product . The crude product is then purified through recrystallization or other purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
2-Chloro-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions with terminal alkynes, forming complex organic structures.
Applications De Recherche Scientifique
2-Chloro-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mécanisme D'action
The mechanism of action of 2-Chloro-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. For instance, it can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
2-Chloro-3,5-diiodobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-Hydroxy-3,5-diiodobenzoic acid:
2-Chloro-5-iodobenzoic acid: This compound has only one iodine atom at position 5 and a chlorine atom at position 2.
2,5-Diiodobenzoic acid: This compound has iodine atoms at positions 2 and 5, without the chlorine atom.
The unique combination of chlorine and iodine atoms in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
15396-36-8 |
|---|---|
Formule moléculaire |
C7H3ClI2O2 |
Poids moléculaire |
408.36 g/mol |
Nom IUPAC |
2-chloro-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H3ClI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
Clé InChI |
ZNJCYNGNDYEMAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Cl)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


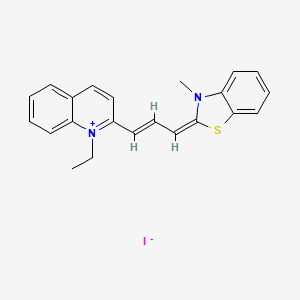
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
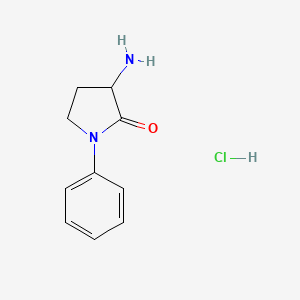
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
